molecular formula C11H17IN4 B14603367 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide CAS No. 59223-27-7

4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide

Cat. No.: B14603367
CAS No.: 59223-27-7
M. Wt: 332.18 g/mol
InChI Key: RPOJRNIRUSPDTB-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with a complex structure that includes a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to yield the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different salts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of tetrazole salts.

Scientific Research Applications

4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-methyl-1-phenyl-4,5-dihydro-1H-tetrazol-1-ium iodide
  • 4-Ethyl-5-methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
  • 4-Ethyl-5-methyl-1-(2-bromophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide

Uniqueness

4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

59223-27-7

Molecular Formula

C11H17IN4

Molecular Weight

332.18 g/mol

IUPAC Name

4-ethyl-5-methyl-1-(2-methylphenyl)-1,5-dihydrotetrazol-1-ium;iodide

InChI

InChI=1S/C11H16N4.HI/c1-4-14-10(3)15(13-12-14)11-8-6-5-7-9(11)2;/h5-8,10H,4H2,1-3H3;1H

InChI Key

RPOJRNIRUSPDTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C([NH+](N=N1)C2=CC=CC=C2C)C.[I-]

Origin of Product

United States

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